
4-(3-Methylquinoline-8-sulfonamido)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylquinoline-8-sulfonamido)butanoic acid is a chemical compound with the molecular formula C14H16N2O4S It is characterized by the presence of a quinoline ring system substituted with a sulfonamide group and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylquinoline-8-sulfonamido)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.
Final Step: The sulfonyl chloride is reacted with butanoic acid to yield the final product, 4-(3-Methylquinoline-8-sulfonamido)butanoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylquinoline-8-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-(3-Methylquinoline-8-sulfonamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylquinoline-8-sulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylquinoline-8-sulfonamido derivatives: These compounds share the quinoline and sulfonamide moieties but differ in the attached functional groups.
Butanoic acid derivatives: Compounds with similar butanoic acid structures but different substituents on the quinoline ring.
Uniqueness
4-(3-Methylquinoline-8-sulfonamido)butanoic acid is unique due to the specific combination of the quinoline ring, sulfonamide group, and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H16N2O4S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
4-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-11-4-2-5-12(14(11)15-9-10)21(19,20)16-7-3-6-13(17)18/h2,4-5,8-9,16H,3,6-7H2,1H3,(H,17,18) |
Clave InChI |
OLMRMKSIFNPYKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCCCC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


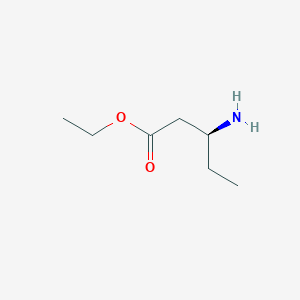
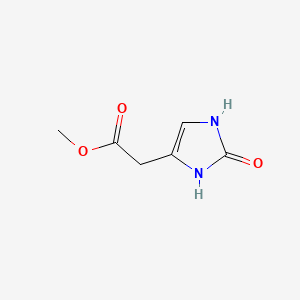
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
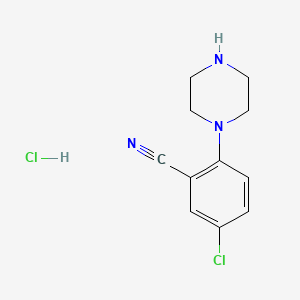
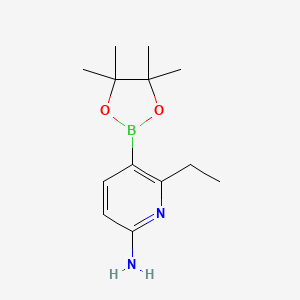
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
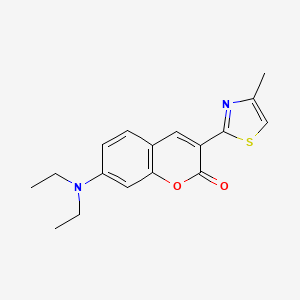

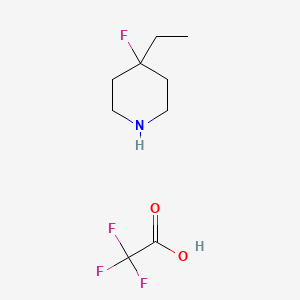
![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
